5-Bromo-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine
Description
5-Bromo-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a bromine atom at position 5 and a thiazole ring at position 2. The thiazole moiety is further modified with a 4-methyl group and a 3-(trifluoromethyl)phenyl substituent. This structure combines electron-withdrawing (bromo, trifluoromethyl) and hydrophobic (methyl, aryl) groups, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition .
Properties
IUPAC Name |
5-bromo-4-[4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3N4S/c1-7-12(11-10(16)6-21-14(20)23-11)24-13(22-7)8-3-2-4-9(5-8)15(17,18)19/h2-6H,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHXFNZORGBZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C3=NC(=NC=C3Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the pyrimidine and thiazole rings, leading to differences in physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Physicochemical Properties: The morpholinophenyl group in compound 12q increases polarity, reflected in its higher melting point (225–227°C) compared to the methyl-sulfonylphenyl analog 7 (98–99°C) . Trifluoromethyl groups enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
Biological Activity :
- Pyrimidine-thiazole hybrids (e.g., 12q , 7 ) exhibit kinase inhibition, likely due to their ability to mimic ATP-binding motifs .
- GW 501-516 diverges functionally, targeting PPARδ receptors rather than kinases, highlighting the impact of sulfanyl and acetic acid substituents .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a bromo-pyrimidine precursor with a preformed thiazole intermediate, as seen in related analogs . describes 2-bromo-1-[4-methyl-2-(trifluoromethylphenyl)thiazol-5-yl]ethanone as a key intermediate for thiazole ring formation .
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